molecular formula C10H11ClO3S B13954166 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride CAS No. 927636-19-9

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13954166
CAS-Nummer: 927636-19-9
Molekulargewicht: 246.71 g/mol
InChI-Schlüssel: ZRRSQCLCBKFPEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(4-methoxyphenyl)cyclopropane. This reaction is carried out using chlorosulfonic acid, which reacts with the methoxyphenyl cyclopropane to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonates.

    Thiols: For the formation of sulfonothioates.

Major Products

The major products formed from these reactions are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, sulfonamide derivatives can inhibit bacterial enzymes, leading to antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a methoxyphenyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

927636-19-9

Molekularformel

C10H11ClO3S

Molekulargewicht

246.71 g/mol

IUPAC-Name

2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c1-14-8-4-2-7(3-5-8)9-6-10(9)15(11,12)13/h2-5,9-10H,6H2,1H3

InChI-Schlüssel

ZRRSQCLCBKFPEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.